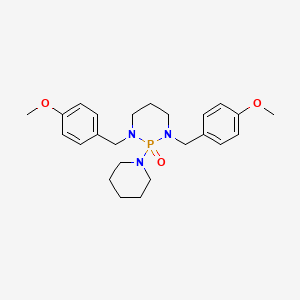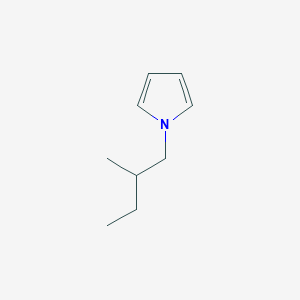
1-(2-Methylbutyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylbutyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom The specific structure of this compound includes a 2-methylbutyl group attached to the nitrogen atom of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbutyl)-1H-pyrrole typically involves the reaction of pyrrole with 2-methylbutyl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyrrole acts as a nucleophile and displaces the halide group from the 2-methylbutyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole and enhance its nucleophilicity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction mixtures.
化学反应分析
Types of Reactions: 1-(2-Methylbutyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of 2-methylbutyl-substituted pyrrolidines.
Substitution: Electrophilic substitution reactions are common, where the pyrrole ring reacts with electrophiles like halogens or nitro groups, leading to halogenated or nitro-substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: 2-Methylbutyl-substituted pyrrolidines.
Substitution: Halogenated or nitro-substituted pyrroles.
科学研究应用
1-(2-Methylbutyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(2-Methylbutyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(2-Methylbutyl)-1H-pyrrole can be compared with other similar compounds such as:
2-Methyl-1-butanol: A related compound with a similar 2-methylbutyl group but lacking the pyrrole ring. It is used as a solvent and in the synthesis of esters.
Pyrrole: The parent compound of this compound, which serves as a fundamental building block in organic chemistry.
2-Methyl-1-butene: An unsaturated hydrocarbon with a similar carbon skeleton but different functional groups and reactivity.
属性
CAS 编号 |
13678-55-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC 名称 |
1-(2-methylbutyl)pyrrole |
InChI |
InChI=1S/C9H15N/c1-3-9(2)8-10-6-4-5-7-10/h4-7,9H,3,8H2,1-2H3 |
InChI 键 |
WRPDLXFMIRJRFM-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CN1C=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


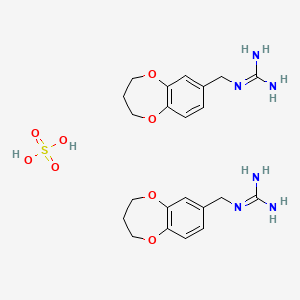
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
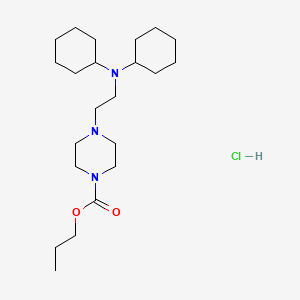
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
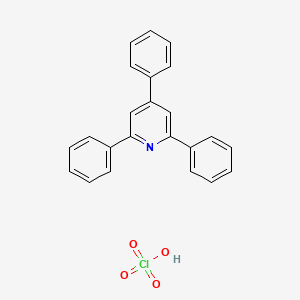
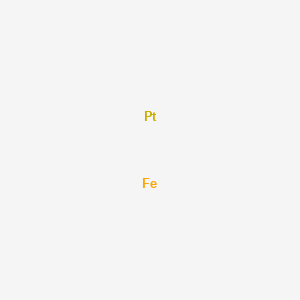
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
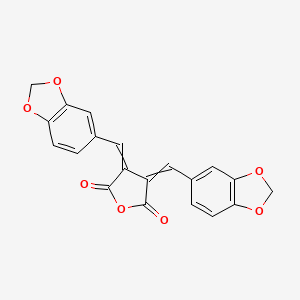
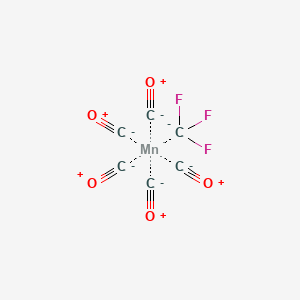
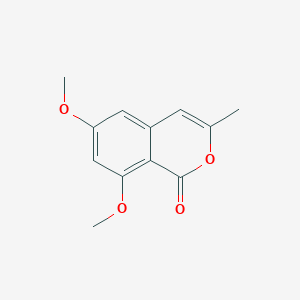
![[(3-Nitrophenyl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)](/img/structure/B14707461.png)
